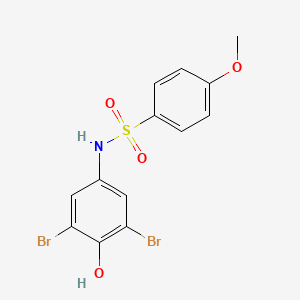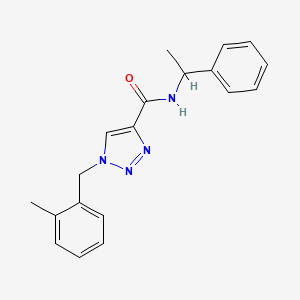
N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide, also known as DBHPS, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. Studies have shown that N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide can inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a key role in tumor growth and metastasis.
Biochemical and Physiological Effects
N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapeutics. However, one of the limitations of using N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several potential future directions for research on N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide. One area of interest is the development of new synthetic methods for producing the compound, which could improve its yield and purity. Another area of interest is the investigation of the compound's potential use in combination with other anti-cancer agents, which could enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide and its potential applications in other areas of scientific research, such as neurodegenerative diseases and anti-inflammatory therapy.
Conclusion
In conclusion, N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide is a promising compound with potential applications in various areas of scientific research. Its potent anti-cancer activity, anti-inflammatory effects, and neuroprotective properties make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide and its potential applications in other areas of scientific research.
Synthesis Methods
N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 3,5-dibromo-4-hydroxybenzenesulfonamide with 4-methoxyaniline in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and cancer therapeutics. The compound has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has also been investigated for its potential use as an anti-inflammatory agent and as a therapeutic agent for neurodegenerative diseases.
properties
IUPAC Name |
N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO4S/c1-20-9-2-4-10(5-3-9)21(18,19)16-8-6-11(14)13(17)12(15)7-8/h2-7,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCJSIWJWHJMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6011595.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B6011603.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6011612.png)
![2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6011620.png)

![2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-cyclohexylacetamide](/img/structure/B6011626.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B6011640.png)

![N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6011656.png)
![(3R*,4R*)-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B6011669.png)
![1-[4-({3-[(3-hydroxy-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B6011680.png)
![4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde](/img/structure/B6011693.png)